

## An In-depth Technical Guide on the Toxicological Data of Scoparinol

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Compound of Interest					
Compound Name:	Scoparinol				
Cat. No.:	B174570	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data for **Scoparinol** is available in the public domain. This guide summarizes the available information and provides a framework for toxicological evaluation based on established scientific principles and methodologies for similar compounds.

### **Executive Summary**

**Scoparinol** is a natural compound with potential therapeutic applications, including sedative, anti-inflammatory, analgesic, and diuretic actions. A comprehensive understanding of its toxicological profile is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a detailed overview of the toxicological data currently available for compounds structurally related to **Scoparinol** and outlines standard experimental protocols for a thorough toxicological assessment. The guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the evaluation of **Scoparinol**.

### **Acute Toxicity**

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. The median lethal dose (LD50) is a common metric derived from these studies.



While no specific LD50 value for **Scoparinol** was found in the reviewed literature, a study on an aqueous extract of Haloxylon scoparium Pomel, a plant from which coumarins like **scoparinol** can be isolated, provides relevant insight.

Table 1: Acute Oral Toxicity of Haloxylon scoparium Pomel Extract in Mice[1]

Test Substance	Animal Model	Route of Administration	LD50	Observed Effects
Aqueous Extract of Haloxylon scoparium Pomel	Swiss albino mice	Oral	5000 mg/kg	No observable symptoms of toxicity at lower doses.[1]

## Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

- Animal Model: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), typically females, are used.[2]
- Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle, and are acclimatized for at least 5 days before the study.
- Dosing:
  - A starting dose is selected based on available data or a default value (e.g., 175 mg/kg).
  - The substance is administered orally via gavage to a single animal.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[1][2] Key observation points are the first 30 minutes, 4 hours, 24 hours, and then daily.
- Sequential Dosing:



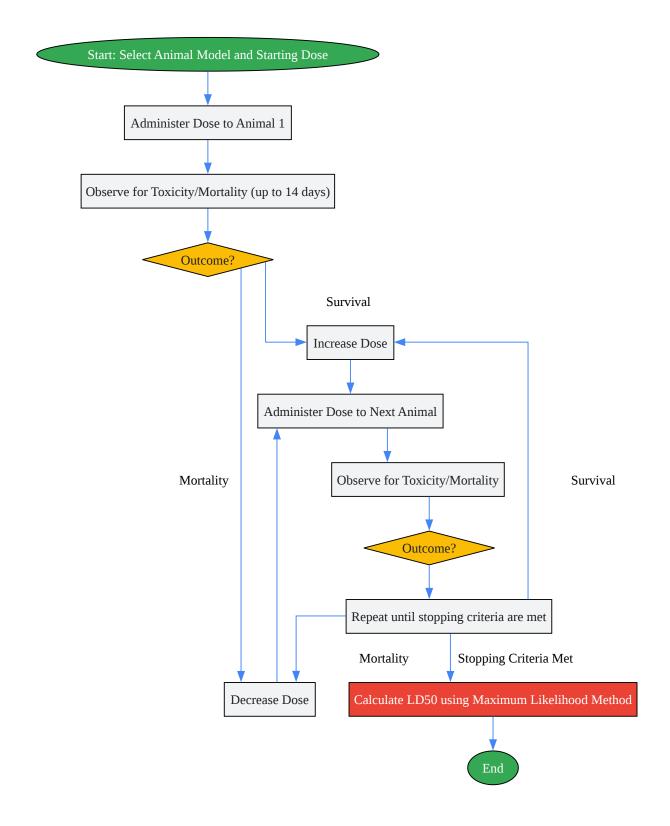




- If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
- If the animal dies, the next animal is given a lower dose.
- LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

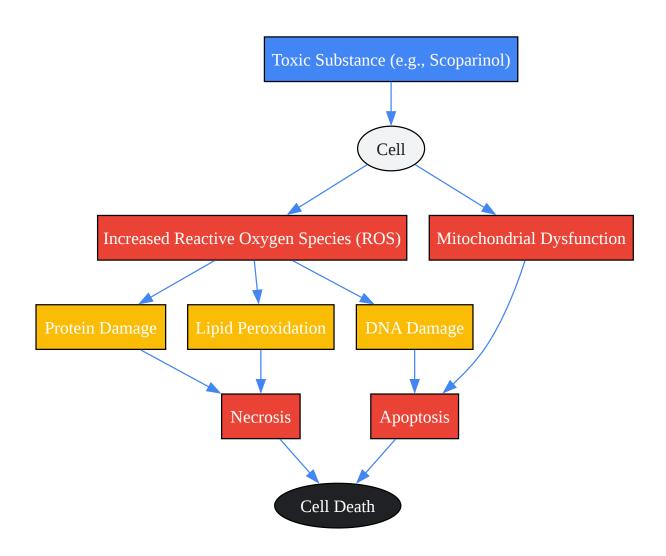
Diagram 1: Experimental Workflow for Acute Oral Toxicity Study (OECD 425)











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### References

- 1. Acute and Subacute Toxicity Studies of the Aqueous Extract from Haloxylon scoparium Pomel (Hammada scoparia (Pomel)) by Oral Administration in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats PMC [pmc.ncbi.nlm.nih.gov]
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